N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
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Overview
Description
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide is a synthetic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a benzothiazole ring substituted with a methylsulfanyl group and a phenoxyacetamide moiety, making it a versatile molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution using methylthiol or a related reagent.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiazole derivative with phenoxyacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety contributes to its binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide can be compared with other benzothiazole derivatives, such as:
2-(methylsulfanyl)-1,3-benzothiazole: Lacks the phenoxyacetamide moiety, resulting in different chemical and biological properties.
2-phenoxyacetamide derivatives: Do not contain the benzothiazole ring, leading to variations in their activity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research domains.
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-16-18-13-8-7-11(9-14(13)22-16)17-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHPYSJJLKYJCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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